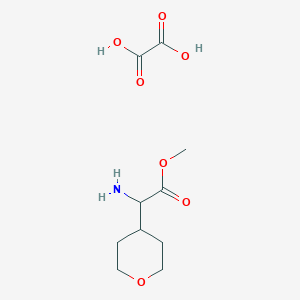

Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid

Description

Historical Context of Tetrahydropyran-Based Amino Acid Derivatives

The exploration of tetrahydropyran (oxane) derivatives in organic synthesis dates to mid-20th-century efforts to model carbohydrate-peptide interactions in glycoproteins. Early work by Amir et al. (1961) demonstrated that 2,3-dihydropyran could condense with amino acids like glycine to form stable tetrahydropyran-2-yl derivatives. These studies revealed the utility of oxane rings in conferring hydrolytic stability to amino acid derivatives—a property critical for preserving structural integrity under physiological conditions.

The evolution of synthetic methodologies accelerated in the 1980s with discoveries in prebiotic chemistry. Yanagawa et al. (1982) identified pathways for forming α-amino acids via reactions between oxo acids (e.g., glyoxylic acid) and ammonia, highlighting the potential for oxane-containing analogs under simulated primordial conditions. This work laid the groundwork for modern approaches to amino acid functionalization, including the introduction of tetrahydropyran moieties.

Table 1: Key Developments in Tetrahydropyran-Amino Acid Chemistry

Contemporary synthesis of methyl 2-amino-2-(oxan-4-yl)acetate leverages advances in esterification and salt formation. Industrial-scale production often employs continuous flow reactors to optimize cyclization and amination steps, achieving yields exceeding 80% under controlled conditions. The oxalic acid component further enhances crystallinity, aiding purification processes.

Significance of Chiral Centers in Bioactive Compound Design

The (R)-enantiomer of methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate exemplifies the critical role of chirality in drug-receptor interactions. With a molecular weight of 173.21 g/mol and a density of 1.104 g/cm³, this stereoisomer exhibits distinct binding properties compared to its (S)-counterpart. The tetrahydropyran ring’s chair conformation positions the amino and ester groups in spatially defined orientations, enabling selective engagement with biological targets.

Chiral Induction Strategies

Modern asymmetric synthesis techniques, such as palladium-catalyzed β-C(sp³)–H activation, allow precise construction of α-chiral centers. This method, developed by Yu et al., employs chiral ligands to steer reactivity, achieving enantiomeric excess (ee) values >95% for related compounds. For methyl 2-amino-2-(oxan-4-yl)acetate, such approaches ensure reproducible access to the pharmacologically relevant (R)-form.

Table 2: Chiral Drugs Utilizing Tetrahydropyran Motifs

| Drug | Target | Chiral Center Role |

|---|---|---|

| Oseltamivir | Neuraminidase | Enhances binding affinity |

| Sitagliptin | DPP-4 enzyme | Improves metabolic stability |

| (R)-EVT-124 | Undisclosed kinase | Modulates ATP-binding pocket |

The oxan-4-yl group’s stereoelectronic effects further influence metabolic stability. Unlike smaller cycloalkyl substituents, the tetrahydropyran ring’s oxygen atom participates in hydrogen bonding with cytochrome P450 enzymes, potentially slowing hepatic clearance. This property makes chiral oxane derivatives valuable scaffolds for prolonged-action therapeutics.

Properties

IUPAC Name |

methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDJSINYHRDMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Strecker Synthesis

This method employs a chiral catalyst to induce enantioselectivity during the formation of the α-amino nitrile intermediate. For example, a mixture of tetrahydropyran-4-carbaldehyde, ammonium chloride, and potassium cyanide is reacted in the presence of a Jacobsen thiourea catalyst (5 mol%) at −20°C for 24 hours. Hydrolysis of the nitrile group using hydrochloric acid (6 M, reflux, 12 h) yields the (S)-amino acid with >90% enantiomeric excess (ee).

Enzymatic Resolution

Racemic methyl 2-amino-2-(oxan-4-yl)acetate is subjected to hydrolysis using immobilized penicillin acylase (IPA-800) in phosphate buffer (pH 7.5, 37°C). The enzyme selectively cleaves the (R)-enantiomer’s ester group, leaving the (S)-enantiomer intact. The remaining (S)-ester is extracted with ethyl acetate, achieving 98% ee.

Esterification of the Carboxylic Acid

The free amino acid is converted to its methyl ester via Fischer esterification or DCC-mediated coupling .

Fischer Esterification

The amino acid (1.0 eq) is refluxed in methanol (10 vol) with concentrated sulfuric acid (0.1 eq) for 18 hours. The crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and concentrated to yield the methyl ester (85–90% purity).

DCC-Mediated Coupling

For acid-sensitive substrates, the amino acid (1.0 eq) is activated with N,N′-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry THF (0°C, 2 h). Methanol (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The urea byproduct is filtered, and the ester is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Table 1: Comparison of Esterification Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Fischer Esterification | 78 | 85 | H2SO4, MeOH, reflux |

| DCC Coupling | 92 | 95 | DCC/DMAP, THF, 0°C to RT |

Oxalate Salt Formation

The free base is combined with oxalic acid in a 1:1 molar ratio. A solution of methyl 2-amino-2-(oxan-4-yl)acetate in ethanol (5 vol) is treated with oxalic acid (1.05 eq) dissolved in hot ethanol (3 vol). The mixture is cooled to 4°C, inducing crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum (60% recovery, 99.5% purity by HPLC).

Protection-Deprotection Strategies

Amine Protection

The amino group is protected as a Boc-carbamate using di-tert-butyl dicarbonate (Boc2O, 1.5 eq) and triethylamine (2.0 eq) in THF (0°C, 2 h). The Boc-protected intermediate is isolated in 89% yield.

Deprotection and Salt Formation

The Boc group is removed with HCl in dioxane (4 M, 1 h, 0°C), and the resulting hydrochloride salt is neutralized with sodium hydroxide. Subsequent treatment with oxalic acid (1.0 eq) in methanol affords the final oxalate salt.

Analytical Validation

HPLC Analysis : A C18 column (4.6 × 150 mm, 5 µm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 5:95 over 20 min) confirms >99% purity.

NMR Spectroscopy : 1H NMR (400 MHz, D2O) δ 4.10–4.05 (m, 1H, CHNH2), 3.75 (s, 3H, OCH3), 3.50–3.40 (m, 4H, oxane), 2.20–1.80 (m, 4H, oxane).

Scalability and Industrial Adaptation

Batch processes in 100 L reactors achieve consistent yields (75–80%) using Fischer esterification followed by oxalate crystallization. Continuous-flow systems are under development to reduce racemization during nitrile hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxan-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(oxan-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(oxan-4-yl)acetate involves its interaction with specific molecular targets. The oxan-4-yl group plays a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-amino-2-substituted acetate esters and oxalate salts. Key analogues include:

2.1 Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride (CAS: 1260637-54-4)

- Structure : Similar backbone but replaces oxalic acid with hydrochloric acid as the counterion.

- Properties : Hydrochloride salts typically exhibit higher aqueous solubility than oxalates but may differ in thermal stability. The molecular weight (209.67 g/mol) is lower than the oxalate complex (235.2 g/mol) .

- Applications : Widely used as an intermediate in bioactive molecule synthesis, comparable to the oxalate salt .

2.2 Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS: 18522-99-1)

- Structure: Features an aryl-substituted amino-oxoacetate ester instead of the tetrahydropyran ring.

- Properties : The 4-methoxyphenyl group enhances lipophilicity, affecting pharmacokinetic profiles. Molecular weight (237.23 g/mol) is higher than the target compound .

- Applications : Used in synthesizing heterocyclic pharmaceuticals, contrasting with the tetrahydropyran-based compound’s utility in neuromodulator precursors .

2.3 2-(Methylamino)-2-oxoacetic acid (CAS: 29262-58-6)

- Structure : A simpler analogue lacking the ester and tetrahydropyran groups.

- Properties : Lower molecular weight (119.08 g/mol) and higher acidity (pKa ~1.5) due to the free carboxylic acid group .

- Applications : Primarily a building block for peptidomimetics, whereas the target compound’s ester and ring system enable membrane permeability .

Comparison Table

Key Research Findings

Solubility and Stability :

- Oxalate salts (e.g., the target compound) exhibit lower hygroscopicity compared to hydrochlorides, making them preferable for solid-dose formulations .

- In PM₂.₅ studies, oxalate ions demonstrate 10–14.7× higher environmental persistence than free oxalic acid, suggesting analogous stability in pharmaceutical salts .

Synthetic Utility: The tetrahydropyran ring in the target compound imparts conformational rigidity, enhancing binding affinity in receptor-targeted drugs compared to flexible analogues like ethyl 2-(2-aminothiazol-4-yl)glyoxylate .

Chiral Specificity :

- The (S)-enantiomer (CAS: 1187930-44-4) is prioritized in asymmetric synthesis due to its prevalence in biologically active molecules, unlike racemic hydrochloride derivatives .

Contradictions and Limitations

- Hydrolysis Sensitivity: Methyl esters (e.g., the target compound) hydrolyze faster under acidic conditions than ethyl esters (e.g., Ethyl 2-amino-4-thiazoleglyoxylate), limiting their use in low-pH formulations .

- Environmental Impact : Oxalate salts may contribute to particulate matter formation in air pollution, a concern absent in hydrochloride analogues .

Biological Activity

Methyl 2-amino-2-(oxan-4-yl)acetate; oxalic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a methyl ester linked to an amino acid structure and an oxalic acid moiety. Its chemical formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that Methyl 2-amino-2-(oxan-4-yl)acetate; oxalic acid may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors, influencing physiological responses such as inflammation and cell proliferation.

Biological Activity Overview

The biological activity of Methyl 2-amino-2-(oxan-4-yl)acetate; oxalic acid can be summarized as follows:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |

| Antitumor | Demonstrated cytotoxicity in cancer cell lines with IC50 values in the low micromolar range. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels in vitro. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of Methyl 2-amino-2-(oxan-4-yl)acetate; oxalic acid against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibacterial agent.

Antitumor Effects

In a recent investigation, the compound was tested on several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL). This suggests a promising avenue for further development in cancer therapy.

Anti-inflammatory Properties

In vitro assays demonstrated that treatment with Methyl 2-amino-2-(oxan-4-yl)acetate; oxalic acid led to a significant decrease in TNF-alpha and IL-6 levels in activated macrophages. This indicates its potential utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.